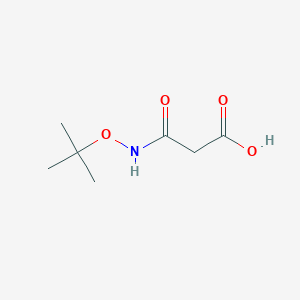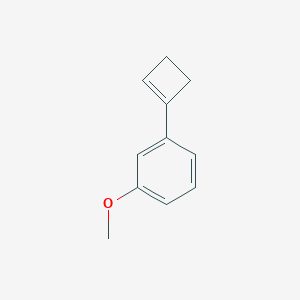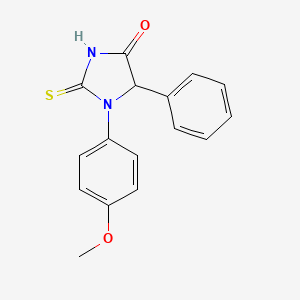![molecular formula C11H16O2 B12577356 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane CAS No. 195063-40-2](/img/structure/B12577356.png)
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound falls under the category of bicyclo[2.2.1]heptanes, which are known for their diverse chemical reactivity and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle the exothermic nature of the cycloisomerization process. The use of robust catalysts and optimized reaction conditions ensures the efficient production of the compound on an industrial scale .
化学反応の分析
Types of Reactions
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the exocyclic double bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted bicyclo[2.2.1]heptanes, oxygenated derivatives, and reduced bicyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
科学的研究の応用
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane has several scientific research applications:
作用機序
The mechanism by which 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane exerts its effects involves its ability to undergo ring-opening reactions. The release of cyclopropyl ring strain provides a thermodynamic driving force, while the double bond within the skeleton offers a kinetic opportunity for coordination to metal species. This coordination can initiate various transformations, leading to the formation of new compounds .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a scaffold in drug design.
1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol: A sesquiterpenoid with applications in natural product synthesis.
Norbornene: Widely used in polymer chemistry and as a monomer in the production of specialty polymers.
Uniqueness
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of an exocyclic double bond. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
特性
CAS番号 |
195063-40-2 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
7-(4-methylpent-4-enylidene)-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H16O2/c1-8(2)4-3-5-9-10-6-7-11(9)13-12-10/h5,10-11H,1,3-4,6-7H2,2H3 |
InChIキー |
XDGXSYUXBILJQW-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCC=C1C2CCC1OO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)


methanone](/img/structure/B12577317.png)
![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)


![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)
